![molecular formula C24H23N5O2 B12165608 7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12165608.png)
7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including cyclization, condensation, and functional group transformations. One common approach is to start with a suitable triazine derivative, followed by a series of cyclization reactions to form the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) in N,N-dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .
Scientific Research Applications
7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and tuberculosis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential side effects.
Mechanism of Action
The mechanism of action of 7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its tricyclic structure and the presence of multiple functional groups that allow for diverse chemical modifications. This structural complexity provides a versatile platform for the development of new therapeutic agents and synthetic methodologies .
Biological Activity
Overview
7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C27H23N5O2, with a molecular weight of approximately 445.50 g/mol. Its structure features a triazine ring system, which is often associated with various pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C27H23N5O2 |
Molecular Weight | 445.50 g/mol |
IUPAC Name | This compound |
Structural Features | Tricyclic structure with imino and carboxamide groups |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization of appropriate precursors under controlled conditions.
Common Synthetic Route:
- Preparation of Precursors: Synthesize starting materials containing the necessary functional groups.
- Cyclization Reaction: Employ suitable reagents to facilitate the formation of the tricyclic structure.
- Purification: Isolate and purify the final compound using chromatographic techniques.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Anti-Cancer Activity:
- In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.
- Mechanistic studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
2. Anti-inflammatory Properties:
- Preliminary assays indicate that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- It has been suggested that the imino group plays a crucial role in mediating these effects.
3. Interaction with Biological Targets:
- The compound is believed to interact with specific enzymes or receptors within biological systems.
- Studies are ongoing to elucidate its binding affinity and mechanism of action at the molecular level.
Case Studies
Case Study 1: Anti-Cancer Efficacy
In a study evaluating the anti-cancer potential of triazine derivatives including this compound:
- Cell Lines Used: MCF-7 (breast cancer), HeLa (cervical cancer).
- Concentration: Tested at concentrations ranging from 1 µM to 100 µM.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Inflammatory Response Modulation
A separate investigation assessed the anti-inflammatory effects:
- Model Used: Lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
- Findings: The compound reduced nitric oxide production significantly compared to control groups.
Properties
Molecular Formula |
C24H23N5O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H23N5O2/c25-21-18(23(30)26-17-10-4-5-11-17)14-19-22(29(21)15-16-8-2-1-3-9-16)27-20-12-6-7-13-28(20)24(19)31/h1-3,6-9,12-14,17,25H,4-5,10-11,15H2,(H,26,30) |
InChI Key |
XMGFOLDYCLKCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5 |
Origin of Product |
United States |
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